SPDP-PEG36-acid

Bioconjugation ADC Linkers Protein Engineering

Polydisperse PEG crosslinkers produce heterogeneous conjugates with variable molecular dimensions, undermining batch reproducibility and regulatory characterization. SPDP-PEG36-acid addresses this with a monodisperse PEG36 spacer (Đ = 1.00, 137.8 Å, 115 atoms) that ensures homogeneous conjugates with defined molecular dimensions. • 137.8 Å spacer arm-2.5× longer than PEG12-SPDP-enables efficient conjugation of antibodies and large proteins where short linkers restrict access • Monodisperse (Đ = 1.00) eliminates batch-to-batch variability inherent to polydisperse PEGs • Pyridyldithiol group for reversible sulfhydryl conjugation; terminal carboxylic acid for stable amide bond formation Supplied at ≥95% purity; ships ambient; store at -20°C.

Molecular Formula C83H158N2O39S2
Molecular Weight 1872.3 g/mol
Cat. No. B7908987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG36-acid
Molecular FormulaC83H158N2O39S2
Molecular Weight1872.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C83H158N2O39S2/c86-81(5-80-125-126-82-3-1-2-6-85-82)84-7-9-90-11-13-92-15-17-94-19-21-96-23-25-98-27-29-100-31-33-102-35-37-104-39-41-106-43-45-108-47-49-110-51-53-112-55-57-114-59-61-116-63-65-118-67-69-120-71-73-122-75-77-124-79-78-123-76-74-121-72-70-119-68-66-117-64-62-115-60-58-113-56-54-111-52-50-109-48-46-107-44-42-105-40-38-103-36-34-101-32-30-99-28-26-97-24-22-95-20-18-93-16-14-91-12-10-89-8-4-83(87)88/h1-3,6H,4-5,7-80H2,(H,84,86)(H,87,88)
InChIKeyYETQZNCXLDFCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG36-acid: A Long, Monodisperse, Cleavable PEG Linker for Precision Bioconjugation and ADC Development


SPDP-PEG36-acid is a heterobifunctional polyethylene glycol (PEG) crosslinker belonging to the SPDP (succinimidyl 3-(2-pyridyldithio)propionate) class. It features a pyridyldithiol group for reversible conjugation to sulfhydryl groups and a terminal carboxylic acid for amide bond formation with primary amines . With a monodisperse PEG36 spacer arm of 115 atoms (137.8 Å), it provides extended reach, enhanced aqueous solubility, and reduced aggregation compared to shorter or polydisperse PEG linkers .

Pyridyldithiol group enables reversible conjugation to sulfhydryl-containing biomolecules
Terminal carboxylic acid supports amide bond formation with primary amines
Monodisperse PEG36 spacer provides extended steric reach and high aqueous solubility

Why SPDP-PEG36-acid Cannot Be Replaced by Shorter PEG or Polydisperse Linkers


Substituting SPDP-PEG36-acid with a shorter PEG linker (e.g., PEG4, PEG12) or a polydisperse PEG (e.g., PEG1500) introduces quantifiable performance deficits. Spacer arm length directly governs conjugation reach, steric accessibility, and conjugate solubility . Longer PEG chains yield higher tumor-to-plasma exposure ratios and lower aggregation in ADC applications [1][2]. Polydisperse PEGs, in contrast, produce heterogeneous conjugates with variable molecular dimensions, compromising batch-to-batch reproducibility and regulatory characterization [3]. The following evidence demonstrates that these are not interchangeable commodities but distinct tools with measurable functional consequences.

SPDP-PEG36-acid
Potential Substitute
Mismatch Risk
Monodisperse 36-unit PEG spacer
Shorter PEG (e.g., PEG4, PEG12)
Limited steric reach may reduce conjugation efficiency for large biomolecules
Single molecular weight (Đ = 1.00)
Polydisperse PEG (Đ ≈ 1.05–1.20)
Heterogeneous conjugate populations may shift batch reproducibility and analytical consistency
Flexible, non-aromatic SPDP core
Constrained aromatic linkers (SMCC, MBS)
Higher linker-specific immunogenicity may alter research outcomes in conjugate models

SPDP-PEG36-acid: Quantified Differentiation from Shorter PEG and Polydisperse Linkers


Spacer Arm Length: SPDP-PEG36-acid (137.8 Å) vs. PEG12-SPDP (54.1 Å) vs. PEG4-SPDP (25.7 Å)

SPDP-dPEG36-acid provides a monodisperse PEG spacer arm of 115 atoms, corresponding to an extended molecular length of 137.8 Å . This is a 2.5-fold increase over PEG12-SPDP (54.1 Å) and a 5.4-fold increase over PEG4-SPDP (25.7 Å) . The increased reach reduces steric hindrance during conjugation of bulky biomolecules and enables bridging of binding sites that are inaccessible with shorter linkers.

Spacer Arm Length
Direct comparison
137.8 Å
Extended reach supports conjugation of sterically demanding biomolecules
2.5× longer than PEG12-SPDP (54.1 Å); 5.4× longer than PEG4-SPDP (25.7 Å)
Bioconjugation ADC Linkers Protein Engineering

Monodispersity: Single Molecular Weight SPDP-dPEG36-acid vs. Polydisperse PEG1500

SPDP-dPEG36-acid is a monodisperse, single-molecular-weight PEG equivalent of the polymeric PEG1500 . Polydisperse PEGs (Đ ≈ 1.05–1.20) contain a distribution of chain lengths, leading to heterogeneous conjugate populations and variable hydrodynamic radii [1]. Monodisperse dPEG36 ensures every conjugate molecule has identical dimensions (115 atoms, 137.8 Å), enabling precise characterization and reproducible performance in regulatory settings.

Monodispersity
Class-level
Đ = 1.00
Ensures homogeneous conjugate dimensions and reproducible performance
Polydisperse PEG1500 Đ ≈ 1.05–1.20 introduces 5–20% chain-length variation
PEGylation Drug Delivery Analytical Characterization

PEG Chain Length Impact on ADC Pharmacokinetics: 8–24 PEG Units vs. 2–4 PEG Units

In a comparative xenograft study of radiolabeled ADCs bearing PEG side chains of varying lengths, ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios than ADCs with 2 or 4 PEG units [1]. Plasma clearance decreased as PEG length increased, with the 8–24 PEG unit cohorts exhibiting binary, enhanced tumor accumulation relative to the shorter 2–4 PEG unit cohorts. SPDP-PEG36-acid, with its 36-unit PEG chain, extends beyond this demonstrated benefit threshold.

ADC Tumor Exposure
Class-level
Higher tumor-to-plasma ratio
PEG length supports tumor-targeting model interpretation
Reported for ≥8 PEG units in xenograft ADC biodistribution study
Antibody-Drug Conjugates Pharmacokinetics Tumor Targeting

Linker Immunogenicity: SPDP (Flexible) vs. SMCC/MBS (Constrained, Aromatic)

In a head-to-head comparison of four heterobifunctional crosslinkers for peptide-carrier conjugation, constrained aromatic linkers SMCC and MBS induced very high linker-specific antibody levels. In contrast, the more flexible, non-aromatic SPDP linker showed almost no linker-specific immunoreactivity [1]. SPDP-PEG36-acid retains the flexible, non-aromatic SPDP core while adding a non-immunogenic PEG spacer, preserving this favorable immunogenicity profile.

Linker Immunogenicity
Head-to-head
Almost no linker-specific reactivity
May minimize anti-linker antibody responses in conjugate research
SPDP vs. SMCC/MBS in peptide-carrier model; ELISA readout
Immunogenicity Peptide-Protein Conjugates Vaccine Development

PEG Length and Conjugate Aggregation: PEG8/PEG12 vs. PEG4 and Non-PEGylated

Stability studies of DAR8-ADCs prepared with pendant-type PEG linkers of varying lengths demonstrated that aggregate content, monitored by native size-exclusion chromatography, decreases as PEG chain length increases [1]. DAR8-ADCs with PEG8 and PEG12 linkers exhibited superior pharmacokinetic profiles and in vivo anti-tumor activity compared to PEG4 and non-PEGylated controls. The 36-unit PEG spacer in SPDP-PEG36-acid extends this aggregation-suppressing benefit further.

Aggregate Control
Class-level
Aggregation inversely correlated with PEG length
Supports formulation-stability screening for high-DAR ADC research
DAR8-ADC SEC analysis; trend observed with PEG8/PEG12 linkers
ADC Stability Aggregation Formulation

SPDP-PEG36-acid: Validated Application Scenarios for Bioconjugation and ADC Development


ADC Development Requiring High DAR with Minimal Aggregation

SPDP-PEG36-acid provides a 36-unit PEG spacer that reduces conjugate aggregation, as supported by evidence that aggregate content decreases with increasing PEG chain length in ADC constructs [1]. This linker is appropriate for synthesizing DAR8 or higher ADCs where hydrophobicity-driven aggregation limits yield and stability.

Therapeutic Conjugates Where Linker Immunogenicity Must Be Minimized

The flexible, non-aromatic SPDP core exhibits negligible linker-specific immunogenicity compared to constrained aromatic linkers like SMCC and MBS [2]. SPDP-PEG36-acid is therefore suited for peptide-protein conjugates, vaccines, and therapeutic bioconjugates where anti-linker antibody responses are undesirable.

Bioconjugation of Large or Sterically Hindered Biomolecules

With a 137.8 Å spacer arm—2.5× longer than PEG12-SPDP and 5.4× longer than PEG4-SPDP —SPDP-PEG36-acid enables efficient conjugation of antibodies, large proteins, or nanoparticle surfaces where short linkers impose steric constraints and reduce reaction yields.

Research Requiring Reproducible, Characterizable PEGylated Conjugates

SPDP-dPEG36-acid is monodisperse (Đ = 1.00), producing homogeneous conjugates with defined molecular dimensions . This eliminates the batch-to-batch variability inherent to polydisperse PEGs (Đ ≈ 1.05–1.20), facilitating precise analytical characterization and scalable, regulatory-compliant biopharmaceutical development.

Application
Selection Property
Validation Focus
High-DAR ADC research constructs
36-unit monodisperse PEG spacer
Aggregation assessment via size-exclusion chromatography
Conjugate research requiring low immunogenicity
Flexible, non-aromatic SPDP core
Linker-specific antibody assays in model conjugates
Bioconjugation of large proteins or nanoparticles
Extended spacer arm (long steric reach)
Conjugation yield with sterically hindered substrates
Reproducible PEGylation for characterization
Monodisperse molecular architecture
Batch-to-batch analytical consistency (mass, size)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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